6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
Description
6-(3,4-Dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 3,4-dichlorophenyl group at position 6 and an amine at position 3. This scaffold is of significant interest in medicinal chemistry due to its planar aromatic structure, which enhances interactions with biological targets like kinases .
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c13-8-3-1-6(5-9(8)14)10-4-2-7-11(15)17-18-12(7)16-10/h1-5H,(H3,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNFLKWJMPUWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=NNC(=C3C=C2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyrazoles and 2-chloropyridines.
Substitution with 3,4-Dichlorophenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorine atoms on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, contributing to the development of new therapeutic agents.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring profoundly influences biological activity and physicochemical properties:
- 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl : The target compound’s 3,4-dichloro substitution contrasts with the 2,4-dichlorophenyl analog (6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-3-amine). The latter exhibits cytotoxic activity, synthesized via hydrazine hydrate reflux (75% yield) . The 3,4-dichloro configuration may enhance steric hindrance or π-π stacking compared to 2,4-substitution.
- 2,6-Dichlorophenyl Derivatives : In MNK1 inhibitor studies, 6-chloro-5-(2,6-dichlorophenyl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine (5a) showed moderate activity (10% yield), highlighting the sensitivity of activity to substituent positioning .
Table 1: Substituent Position Comparison
Substituent Type and Functional Group Impact
Aromatic vs. Aliphatic Substituents:
- Methyl and Cyclopropyl Groups : 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (C8H10N4, MW 162.2) and 6-cyclopropyl-4-(trifluoromethyl) derivatives (C10H9F3N4, MW 242.2) demonstrate reduced molecular complexity compared to dichlorophenyl analogs. These groups may improve solubility but reduce target affinity .
Halogenated Derivatives:
- Bromine Substitution : 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (C6H5BrN4, MW 213.03) has a higher molecular weight and density (1.994 g/cm³) compared to chlorine analogs, which may affect crystallization and bioavailability .
Table 2: Substituent Type Comparison
Biological Activity
6-(3,4-Dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound notable for its potential therapeutic applications, particularly in oncology. This compound is characterized by a pyrazolo[3,4-b]pyridine core with a 3,4-dichlorophenyl substitution, contributing to its unique biological properties. This article reviews the compound's biological activity, including its mechanisms of action, effects on various cell types, and potential therapeutic uses.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound has been shown to bind to the ATP-binding site of various kinases. This binding inhibits their catalytic activity, disrupting critical signaling pathways involved in cell proliferation and survival. Notably, it affects pathways related to cancer cell growth and apoptosis induction.
- Gene Expression Modulation : It influences gene expression by interacting with transcription factors and regulatory proteins. This modulation can lead to altered cellular responses to stress and damage, promoting apoptosis in cancer cells.
Cellular Effects
Research has demonstrated significant effects of this compound on cancer cell lines:
- Antiproliferative Activity : Studies indicate that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, it induces cell cycle arrest and apoptosis in breast and colon cancer cells .
- Subcellular Localization : The compound is primarily localized in the cytoplasm and nucleus. Its localization is crucial for its interaction with target proteins and enzymes, which influences its efficacy as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiproliferative | Inhibits growth of cancer cell lines through apoptosis induction and cell cycle arrest |
| Kinase Inhibition | Binds to ATP-binding sites of kinases; disrupts signaling pathways essential for cell survival |
| Gene Modulation | Alters expression of genes involved in apoptosis and stress response |
| Subcellular Localization | Primarily found in cytoplasm and nucleus; affects interaction with target biomolecules |
Case Studies
- Breast Cancer Cell Lines : A study evaluated the antiproliferative effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 5 μM after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis via caspase activation.
- Colon Cancer Models : In another investigation involving colon cancer cell lines (HT-29), treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis (e.g., cleaved PARP) after 24 hours .
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other pyrazolo derivatives:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-b]pyridin Derivatives | Similar core structure | Varying anticancer properties |
| Aminopyrazoles | Different substituents | Explored for various biological activities |
Q & A
Q. What are the optimal synthetic routes for 6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of pyrazolo-pyridine derivatives typically involves coupling reactions under anhydrous conditions. For example, pyrazolo[3,4-d]pyrimidine analogs are synthesized using dry acetonitrile or dichloromethane as solvents, with alkyl/aryl halides or isocyanates as reactants . To improve yield:
- Use dry solvents to minimize side reactions (e.g., acetonitrile for nucleophilic substitutions ).
- Optimize reaction time and temperature (e.g., reflux conditions for cyclization).
- Purify via recrystallization (e.g., from acetonitrile) to isolate high-purity products .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amines ).
- ¹H NMR : Confirms substituent positions (e.g., aromatic protons in dichlorophenyl groups ).
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in pyrazolo-pyridine analogs ).
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol) at controlled temperatures.
- Stability : Conduct accelerated degradation studies under stress conditions (pH, light, heat) followed by HPLC analysis .
- Storage : Store at -20°C in inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., fluoro, methyl groups) to the pyridine or dichlorophenyl moieties to assess bioactivity changes .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .
- Computational Modeling : Perform docking studies to predict binding affinities to biological targets .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data of pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., dose-dependent effects vs. assay variability ).
- Replication Studies : Standardize protocols (e.g., cell lines, incubation times) to minimize experimental bias .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays ).
Q. How can synthetic routes be optimized to incorporate electron-withdrawing substituents (e.g., fluorine) into the pyrazolo-pyridine core?
- Methodological Answer :
- Fluorination Techniques : Use electrophilic fluorinating agents (e.g., Selectfluor®) or cross-coupling with fluorinated aryl halides .
- Protecting Groups : Shield reactive amines during fluorination to prevent side reactions .
- Purification : Employ column chromatography with gradients to separate fluorinated byproducts .
Q. What methodologies are suitable for assessing the environmental impact and degradation pathways of this compound?
- Methodological Answer :
- Fate Studies : Track compound distribution in soil/water systems using LC-MS/MS .
- Biotransformation Assays : Incubate with microbial consortia to identify metabolic byproducts .
- Ecotoxicity Testing : Evaluate effects on model organisms (e.g., Daphnia magna) via OECD guidelines .
Q. How can mechanistic studies investigate the interaction of this compound with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
